molecular formula C13H14N2O6 B12924827 Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate

Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate

Cat. No.: B12924827
M. Wt: 294.26 g/mol
InChI Key: DKVRDAWYIZMDFB-UHFFFAOYSA-N
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Description

Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate: is an organic compound characterized by the presence of an allyl group, a formyl group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-formyl-4-nitrophenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.

    Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry:

  • Used as a building block in organic synthesis for the preparation of more complex molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a biochemical probe due to its reactive functional groups.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the development of new drugs.
  • Evaluated for its antimicrobial and anticancer properties.

Industry:

  • Utilized in the production of specialty chemicals and materials.
  • Applied in the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

    Allyl (2-(3-formyl-4-aminophenoxy)ethyl)carbamate: Similar structure but with an amino group instead of a nitro group.

    Allyl (2-(3-formyl-4-hydroxyphenoxy)ethyl)carbamate: Contains a hydroxyl group instead of a nitro group.

    Allyl (2-(3-formyl-4-methylphenoxy)ethyl)carbamate: Features a methyl group in place of the nitro group.

Uniqueness: Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the formyl, nitrophenoxy, and allyl groups makes this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26 g/mol

IUPAC Name

prop-2-enyl N-[2-(3-formyl-4-nitrophenoxy)ethyl]carbamate

InChI

InChI=1S/C13H14N2O6/c1-2-6-21-13(17)14-5-7-20-11-3-4-12(15(18)19)10(8-11)9-16/h2-4,8-9H,1,5-7H2,(H,14,17)

InChI Key

DKVRDAWYIZMDFB-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O

Origin of Product

United States

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